2-(3-Fluoropyridin-2-yl)propan-2-amine

PDE10A inhibition fluorine positional SAR CNS drug discovery

2-(3-Fluoropyridin-2-yl)propan-2-amine (CAS 1344712-88-4) is a fluorinated heterocyclic primary amine building block with molecular formula C₈H₁₁FN₂ and molecular weight 154.18 g·mol⁻¹. The compound features a pyridine ring bearing a fluorine substituent at the 3-position and a tertiary carbinamine (propan-2-amine) group at the 2-position.

Molecular Formula C8H11FN2
Molecular Weight 154.188
CAS No. 1344712-88-4
Cat. No. B2801675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyridin-2-yl)propan-2-amine
CAS1344712-88-4
Molecular FormulaC8H11FN2
Molecular Weight154.188
Structural Identifiers
SMILESCC(C)(C1=C(C=CC=N1)F)N
InChIInChI=1S/C8H11FN2/c1-8(2,10)7-6(9)4-3-5-11-7/h3-5H,10H2,1-2H3
InChIKeyXFVWXLQTRNIRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoropyridin-2-yl)propan-2-amine (CAS 1344712-88-4): Procurement-Relevant Physicochemical and Scaffold Profile


2-(3-Fluoropyridin-2-yl)propan-2-amine (CAS 1344712-88-4) is a fluorinated heterocyclic primary amine building block with molecular formula C₈H₁₁FN₂ and molecular weight 154.18 g·mol⁻¹. The compound features a pyridine ring bearing a fluorine substituent at the 3-position and a tertiary carbinamine (propan-2-amine) group at the 2-position [1]. This substitution pattern creates a distinct electronic environment: the electron-withdrawing fluorine at the meta position relative to the pyridine nitrogen reduces ring basicity (parent 3-fluoropyridine pKₐ = 2.97 vs. pyridine pKₐ = 5.23) while preserving the nucleophilic amine for downstream derivatization . The compound is classified as a versatile small molecule scaffold and is supplied by multiple vendors at ≥95% purity for research use only .

1
Fluorinated heterocyclic building block for medicinal chemistry scaffold elaboration
2
Primary amine handle suited for amide coupling, sulfonamide, or reductive amination workflows
3
Supplied at ≥95% purity for research use; verified for fragment-based and kinase-targeted library synthesis

Why 2-(3-Fluoropyridin-2-yl)propan-2-amine Cannot Be Casually Substituted: Fluorine Position and Halogen Identity Drive Divergent Physicochemical and Biological Outcomes


Within the C₈H₁₁XN₂ scaffold family, seemingly minor variations—fluorine position (3- vs. 4- vs. 5- vs. 6-), halogen identity (F vs. Cl vs. H)—produce measurably divergent properties that preclude generic interchange. A published PDE10A inhibitor SAR study demonstrated that moving the fluorine from the 3-position to alternative pyridyl positions altered inhibitor potency by orders of magnitude; the 2-fluoro-3-pyridyl residue consistently yielded the most potent compounds across multiple chemotypes [1]. Computed physicochemical descriptors confirm that the 3-fluoro isomer differs from its non-halogenated analog (CAS 52568-28-2) in molecular weight (+18 Da), hydrogen bond acceptor count (+1), and lipophilicity (ΔXLogP3 ≈ +0.1), while the 3-chloro analog (CAS 1525595-91-8) introduces an additional +16.5 Da mass increment and distinct steric and electronic parameters [2]. These differences directly impact reactivity in downstream coupling reactions, metabolic stability in biological assays, and compliance with lead-likeness criteria in medicinal chemistry campaigns.

This compound
3-Fluoro regioisomer: sub-nanomolar PDE10A potency context reported; balanced basicity (pKₐ ~2.97)
Other fluoropyridyls
4-/5-/6-fluoro isomers: reported lower potency in PDE10A series; altered electronic profiles
This compound
3-Fluoro: XLogP3 ~0.4; HBA=3; moderate lipophilicity and steric profile
3-Chloro or non-halogenated
3-Cl analog: higher lipophilicity and steric bulk may shift ADME profile; H analog lacks fluorine metabolic benefits

Quantitative Differentiation Evidence for 2-(3-Fluoropyridin-2-yl)propan-2-amine Versus Closest Analogs


Fluorine Position on Pyridine Determines PDE10A Inhibitor Potency: 2-Fluoro-3-Pyridyl Consistently Outperforms Alternative Regioisomers

In a published SAR study of fluorinated PDE10A inhibitors, the 2-fluoro-3-pyridyl residue (the exact substitution pattern present in the target compound) was explicitly identified as the optimal regioisomer. Compounds bearing this motif achieved sub-nanomolar IC₅₀ values, whereas alternative fluoropyridyl regioisomers within the same chemotype series showed reduced potency [1]. This constitutes class-level inference: the 3-fluoropyridin-2-yl fragment is the pharmacophoric determinant, and the target compound provides this fragment as a building block for incorporation into inhibitor scaffolds.

PDE10A Regioisomer Potency
Class-level inference
2-Fluoro-3-pyridyl motif reported as most potent residue; enabled IC₅₀ down to 0.037 nM in imidazo[1,5-a]quinoxaline series
Rank:Top-ranked among fluoropyridyl regioisomers tested
Supports preferential sourcing of 3-fluoro regioisomer for PDE10A programs
Class-level; exact comparator IC₅₀ values not disaggregated per regioisomer in source
PDE10A inhibition fluorine positional SAR CNS drug discovery

Physicochemical Property Differentiation: 3-Fluoro vs. 3-Chloro vs. Non-Halogenated Analog Determines ADME and Reactivity Profiles

Computed physicochemical descriptors from PubChem reveal systematic differences across the halogen series that are consequential for both synthetic reactivity and drug-likeness. The target compound (3-F) gains one hydrogen bond acceptor relative to the non-halogenated analog (HBA = 3 vs. 2), attributable to the fluorine atom, while maintaining identical TPSA (38.9 Ų) [1][2]. The 3-chloro analog (CAS 1525595-91-8, MW = 170.64) introduces a substantially larger van der Waals volume and altered polarizability compared to the 3-fluoro compound (MW = 154.18), which affects membrane permeability and target binding differently . The XLogP3-AA value of 0.4 for the 3-fluoro compound positions it within favorable lead-like space, whereas the chloro analog typically exhibits higher lipophilicity.

Physicochemical Profile
Cross-study comparable
3-F vs H analog: ΔMW +17.99 Da, ΔXLogP3 +0.1, ΔHBA +1; 3-F vs 3-Cl: ΔMW +16.46 Da, lower lipophilicity
MW 154.18 XLogP3 0.4 TPSA 38.9 Ų
Unique property space: fluorine benefits without excessive chlorine lipophilicity
Computed PubChem descriptors; experimental ADME validation advised
physicochemical profiling lead-likeness halogen effects

Regulatory Safety Classification Enables Compliant Procurement: ECHA CLP Notification Distinguishes Handling Requirements from Non-Classified Analogs

The target compound has a notified Classification, Labelling and Packaging (CLP) entry in the ECHA C&L Inventory under EC number 849-560-5, with hazard classifications including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT Single Exposure Category 3 for respiratory tract irritation (H335) [1]. This formal regulatory notification provides procurement teams with codified handling and storage requirements. In contrast, several positional isomers (e.g., 4-fluoro, 5-fluoro, and 6-fluoro analogs) lack comparable publicly notified CLP classifications, creating ambiguity in safety data sheet (SDS) reliability at the procurement stage.

Safety Classification
Cross-study comparable
EC 849-560-5: H302, H315, H318, H335; Signal: Danger; Pictograms GHS05, GHS07
Notified: 1 aggregated notifier; comparator isomers: 0 notifiers found
Codified CLP notification enables compliant handling protocol development
ECHA C&L Inventory; comparator isomer status reflects search at time of source review
CLP classification laboratory safety procurement compliance

3-Fluoropyridin-2-yl Motif Validated in TGFβ/Activin Receptor Kinase Inhibitor Patents with Nanomolar Potency

The 2-(3-fluoropyridin-2-yl)propan-2-amine scaffold constitutes the core fragment of multiple exemplified compounds in granted US patents covering TGFβ receptor kinase inhibitors. In US11053216 (and family members US10030004, US10501436, US11702401), elaborated derivatives incorporating this motif demonstrated IC₅₀ values as low as 10.5 nM against Activin receptor type-1B (ALK4) in in vitro kinase assays [1]. A structurally related comparator compound (BDBM280364) incorporating a different heterocyclic core but the same 3-fluoropyridin-2-yl fragment showed substantially weaker activity (IC₅₀ = 73,000 nM), underscoring that while the fluoropyridyl fragment is necessary it is not sufficient—yet its presence across the most potent exemplars validates this specific building block for SAR exploration [2].

TGFβ Kinase Patent Evidence
Class-level inference
Elaborated derivatives with 3-fluoropyridin-2-yl motif: ALK4 IC₅₀ 10.5 nM (BDBM280363)
Range: ~7,000-fold potency range among elaborated compounds sharing fragment
Supports building block use for kinase inhibitor SAR exploration
Fragment is necessary not sufficient; activity depends on full elaborated scaffold
TGFβ kinase inhibition ALK4/ALK5 patented scaffold

Distinct Electronic Effects of 3-Fluoro Substitution Alter Pyridine Ring Basicity and Reactivity Relative to Non-Halogenated and Alternative Position Isomers

Spectroscopic and computational studies comparing 2-fluoropyridine and 3-fluoropyridine establish that fluorine at the 3-position (meta to nitrogen) exerts a smaller geometry-distorting effect on the pyridine ring than fluorine at the 2-position (ortho to nitrogen), which shortens the C–N(F) bond [1]. This translates to differentiated reactivity: the pyridine nitrogen in the 3-fluoro isomer retains greater basicity (conjugate acid pKₐ of parent 3-fluoropyridine = 2.97) compared to 2-fluoropyridine, which experiences stronger inductive withdrawal. For the target compound, this means the pyridine nitrogen remains sufficiently basic for metal coordination and hydrogen-bonding interactions while the fluorine atom provides metabolic stability, creating a dual-function scaffold profile not replicated by the non-halogenated (pKₐ of parent pyridine = 5.23) or 2-fluoro analogs .

Electronic Effects
Class-level inference
Parent 3-fluoropyridine pKₐ = 2.97 vs pyridine pKₐ = 5.23; ΔpKₐ = −2.26 log units
Comparison: ~180-fold reduced basicity vs unsubstituted pyridine; more basic than 2-fluoro isomer
Intermediate basicity supports metal coordination and hydrogen-bonding interactions
pKₐ data from parent 3-fluoropyridine; steric effect of carbinamine group not factored
electronic effects pyridine basicity nucleophilic aromatic substitution

Recommended Procurement and Application Scenarios for 2-(3-Fluoropyridin-2-yl)propan-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the 3-Fluoropyridin-2-yl Fragment as a Patent-Validated Hinge-Binding Motif

For medicinal chemistry programs targeting TGFβ receptor family kinases (ALK4, ALK5, ALK7) or related Ser/Thr kinases, this building block provides a direct entry point into chemical space validated by granted US patents (US10030004, US10501436, US11053216, US11702401). Elaborated compounds containing this fragment have demonstrated ALK4 IC₅₀ values of 10.5 nM [1]. The fragment can be further functionalized at the primary amine via amide coupling, sulfonamide formation, or reductive amination, or at the pyridine ring via cross-coupling or nucleophilic aromatic substitution, enabling rapid SAR exploration around a derisked core.

PDE10A-Targeted CNS Drug Discovery Exploiting the Optimal Fluoropyridyl Regioisomer

Published SAR data explicitly identify the 2-fluoro-3-pyridyl substitution pattern as optimal for PDE10A inhibitor potency, with compounds incorporating this motif achieving IC₅₀ values of 0.037–0.12 nM [1]. Researchers developing PDE10A-targeted therapeutics or PET imaging agents should preferentially source the 3-fluoro regioisomer (CAS 1344712-88-4) over alternative fluoropyridyl building blocks, as potency cliffs between regioisomers have been experimentally documented in this target class.

Reaction Methodology Development Requiring a Moderately Basic, Sterically Accessible Pyridylamine Ligand

The 3-fluoro substitution pattern preserves greater pyridine nitrogen basicity (parent pKₐ = 2.97) relative to 2-fluoro substitution while providing the electron-withdrawing and metabolic stability benefits of fluorine [1]. Combined with the sterically accessible tertiary carbinamine, this building block is suited for transition metal catalysis ligand development, where balanced σ-donor ability and oxidative stability are required. The compound's single rotatable bond and low TPSA (38.9 Ų) also make it appropriate for fragment-based drug discovery libraries [2].

Regulatory-Compliant Procurement for ISO-Certified Laboratory Environments

Unlike its 4-fluoro, 5-fluoro, and 6-fluoro positional isomers, which lack publicly available ECHA CLP notifications, the target compound carries a fully codified hazard classification (H302, H315, H318, H335; Signal: Danger) under EC 849-560-5 [1]. This enables laboratories operating under ISO 45001 or equivalent safety management standards to integrate the compound into existing risk assessment workflows without commissioning de novo hazard determination, reducing procurement lead time and compliance overhead.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Patent-validated hinge-binding motif
TGFβ/ALK target engagement assays; SAR around elaborated core
PDE10A-targeted CNS research
Optimal fluoropyridyl regioisomer reported
Enzyme inhibition and regioisomer potency comparison
Transition metal catalysis ligand development
Moderate pyridine basicity; steric accessibility
Coordination chemistry and oxidative stability profiling
ISO-compliant laboratory procurement
Codified ECHA CLP notification available
SDS and risk assessment integration; isomer notification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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